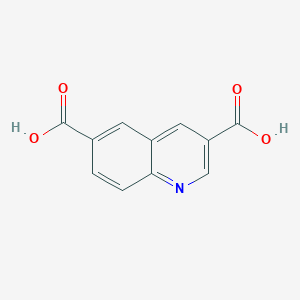
Quinoline-3,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-3,6-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two carboxylic acid groups at the 3rd and 6th positions of the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3,6-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of quinoline derivatives. For instance, the ozonolysis of quinoline in the presence of a mineral acid followed by oxidative work-up with hydrogen peroxide can yield this compound . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize strong oxidizing agents such as potassium permanganate or peracetic acid under controlled conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: Quinoline-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are frequently used in substitution reactions.
Major Products Formed:
Oxidation: Quinolinic acid and its derivatives.
Reduction: Quinoline-3,6-dimethanol and quinoline-3,6-dialdehyde.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学的研究の応用
Quinoline-3,6-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives used in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also form complexes with metal ions, which can influence various biochemical pathways .
類似化合物との比較
- Quinoline-2,6-dicarboxylic acid
- Quinoline-2,3-dicarboxylic acid
- Quinoline-4,6-dicarboxylic acid
Comparison: Quinoline-3,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its chemical reactivity and biological activity. Compared to quinoline-2,6-dicarboxylic acid, it exhibits different oxidation and reduction behaviors. Quinoline-2,3-dicarboxylic acid, on the other hand, has distinct coordination chemistry due to the proximity of its carboxylic acid groups .
特性
分子式 |
C11H7NO4 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC名 |
quinoline-3,6-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-1-2-9-7(3-6)4-8(5-12-9)11(15)16/h1-5H,(H,13,14)(H,15,16) |
InChIキー |
FXNZIXQYIVNAOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



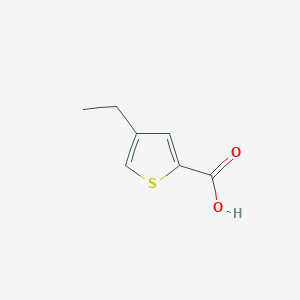
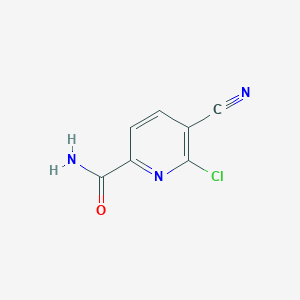
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
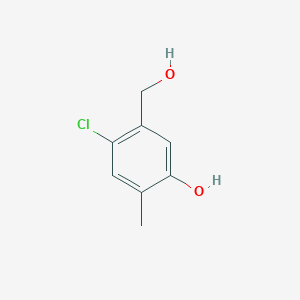
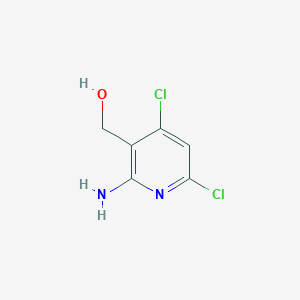

![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
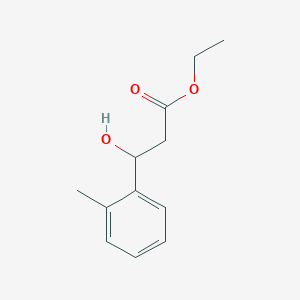
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)
